molecular formula C23H15N5O3 B10873205 2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

Cat. No.: B10873205
M. Wt: 409.4 g/mol
InChI Key: LUJDYMONVXRNJI-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL: , often referred to as “compound X” , is a heterocyclic compound with a complex structure. Let’s break it down:

    Chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL: This part of the name indicates the fused ring system, which includes a chromene (chromeno), a triazolopyrimidine (triazolo[1,5-C]pyrimidin), and a hydroxyl group (9-OL).

Preparation Methods

Synthetic Routes:: One efficient synthetic route involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process . Starting materials include 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines and 2-pyridyl trifluoromethanesulfonate . This method provides functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives, which can find applications in various fields .

Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to explore scalable and cost-effective approaches.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: Substituents on the aromatic rings can be replaced via substitution reactions.

Common Reagents and Conditions::

    Palladium catalysts: Used in the tandem C–N coupling step.

    Trifluoromethanesulfonate: Reacts with amines to form the desired product.

Major Products:: The major products are functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives, which exhibit diverse chemical properties.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Potential as a drug candidate (e.g., leishmania CRK3 inhibitors).

    Chemistry: Building blocks for designing novel compounds.

    Biology: Studying biological pathways and interactions.

Mechanism of Action

The precise mechanism by which compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Compound X stands out due to its unique fused ring system. Similar compounds include:

Properties

Molecular Formula

C23H15N5O3

Molecular Weight

409.4 g/mol

IUPAC Name

13-(2-hydroxyphenyl)-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C23H15N5O3/c29-14-7-8-16-18(10-14)31-23-20(19(16)13-4-3-9-24-11-13)22-26-21(27-28(22)12-25-23)15-5-1-2-6-17(15)30/h1-12,19,29-30H

InChI Key

LUJDYMONVXRNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6)O

Origin of Product

United States

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